molecular formula C14H20F3N3O B10907851 1-(4-methylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one

1-(4-methylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B10907851
M. Wt: 303.32 g/mol
InChI Key: CHVBAPDQHOOPRJ-UHFFFAOYSA-N
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Description

1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form the pyrazole ring . This intermediate is then reacted with 4-methylpiperidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the piperidine moiety may influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is unique due to the combination of its trifluoromethyl group, pyrazole ring, and piperidine moiety

Properties

Molecular Formula

C14H20F3N3O

Molecular Weight

303.32 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C14H20F3N3O/c1-9-4-6-19(7-5-9)13(21)11(3)20-10(2)8-12(18-20)14(15,16)17/h8-9,11H,4-7H2,1-3H3

InChI Key

CHVBAPDQHOOPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)N2C(=CC(=N2)C(F)(F)F)C

Origin of Product

United States

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